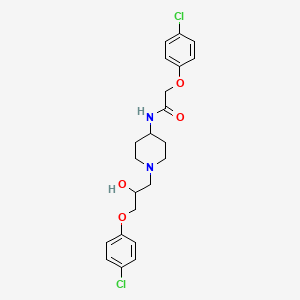
2-Methyl-1-(4-nitro-3-(pyridin-2-YL)-1H-pyrazol-1-YL)propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-(4-nitro-3-(pyridin-2-YL)-1H-pyrazol-1-YL)propan-2-OL is a complex organic compound that features a pyrazole ring substituted with a nitro group and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(4-nitro-3-(pyridin-2-YL)-1H-pyrazol-1-YL)propan-2-OL typically involves multi-step organic reactions One common route includes the nitration of a pyridine derivative followed by the formation of the pyrazole ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalysts, can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-(4-nitro-3-(pyridin-2-YL)-1H-pyrazol-1-YL)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The hydroxyl group can be substituted with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce various halogenated or alkylated derivatives.
Applications De Recherche Scientifique
2-Methyl-1-(4-nitro-3-(pyridin-2-YL)-1H-pyrazol-1-YL)propan-2-OL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-(4-nitro-3-(pyridin-2-YL)-1H-pyrazol-1-YL)propan-2-OL involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole and pyridine rings can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1-(4-nitro-3-(pyridin-2-YL)-1H-pyrazol-1-YL)propan-2-OL: shares structural similarities with other nitro-pyrazole derivatives.
4-Nitro-3-(pyridin-2-YL)-1H-pyrazole: Lacks the methyl and hydroxyl groups.
2-Methyl-1-(4-amino-3-(pyridin-2-YL)-1H-pyrazol-1-YL)propan-2-OL: Contains an amino group instead of a nitro group.
Uniqueness
The unique combination of functional groups in this compound provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C12H14N4O3 |
|---|---|
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
2-methyl-1-(4-nitro-3-pyridin-2-ylpyrazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C12H14N4O3/c1-12(2,17)8-15-7-10(16(18)19)11(14-15)9-5-3-4-6-13-9/h3-7,17H,8H2,1-2H3 |
Clé InChI |
YIHJEJLADAANQK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CN1C=C(C(=N1)C2=CC=CC=N2)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Bromothieno[2,3-d]thiazole](/img/structure/B13051005.png)





